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Compound of Interest

Compound Name: (3S,5S)-Octahydrocurcumin

Cat. No.: B15623918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for

(3S,5S)-Octahydrocurcumin, a significant metabolite of curcumin. The information presented

herein is intended to support research and development activities involving this compound.

Due to the limited availability of public domain spectroscopic data, this guide summarizes the

accessible information and provides generalized experimental protocols for the acquisition of

further data.

Introduction
(3S,5S)-Octahydrocurcumin is a fully saturated derivative of curcumin, formed through the

hydrogenation of the parent compound. As a key metabolite, understanding its structural and

physicochemical properties is crucial for elucidating the bioactivity and metabolic fate of

curcumin. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are fundamental tools for the structural characterization of this molecule.

Spectroscopic Data
The following tables summarize the available mass spectrometry data for octahydrocurcumin.

While the existence of ¹H and ¹³C NMR data for (3S,5S)-Octahydrocurcumin is noted in the

scientific literature, specific chemical shift and coupling constant values are not readily

available in the public domain at the time of this guide's compilation.
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Mass Spectrometry (MS) Data
Table 1: Mass Spectrometry Data for Octahydrocurcumin

Parameter Value Ionization Mode Source

Precursor Ion

([M+H]⁺)
m/z 377 ESI Positive

PubChem CID:

13888132

Precursor Ion ([M-H]⁻) m/z 375.1814 ESI Negative
PubChem CID:

11068834

Table 2: MS/MS Fragmentation Data for Octahydrocurcumin ([M+H]⁺ Precursor)

Fragment Ion (m/z) Relative Intensity

359 100

341 100

217 100

163 100

137 100

Source: PubChem CID: 13888132

Table 3: MS/MS Fragmentation Data for Octahydrocurcumin ([M-H]⁻ Precursor)
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Fragment Ion (m/z) Relative Intensity

135.0440 100

375.1812 82.26

121.0282 22.19

109.0281 14.00

122.0361 10.15

Source: PubChem CID: 11068834

Nuclear Magnetic Resonance (NMR) Data
Detailed ¹H and ¹³C NMR spectroscopic data for (3S,5S)-Octahydrocurcumin, including

chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the searched

scientific literature. Researchers requiring this information are advised to consult the primary

publication by Polavarapu et al. (2022) titled, "Chiroptical spectroscopic studies for the absolute

configuration determination of hexahydrocurcumin and octahydrocurcumin," which may contain

this data in its full text or supplementary information.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data

for curcumin derivatives, which can be adapted for (3S,5S)-Octahydrocurcumin.

Synthesis of (3S,5S)-Octahydrocurcumin
A common method for the synthesis of octahydrocurcumin involves the catalytic hydrogenation

of curcumin.
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Synthesis workflow for (3S,5S)-Octahydrocurcumin.

Dissolution: Dissolve curcumin in a suitable organic solvent, such as methanol or ethyl

acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (H₂ gas) at a suitable

pressure and temperature.

Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Filtration: Upon completion, filter the reaction mixture to remove the catalyst.

Purification: Concentrate the filtrate and purify the resulting residue using column

chromatography to isolate (3S,5S)-Octahydrocurcumin. The enantiomers can be separated

using chiral chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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General workflow for NMR analysis.

Sample Preparation: Dissolve a few milligrams of the purified (3S,5S)-Octahydrocurcumin
in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous

magnetic field.

Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC,

HMBC) NMR spectra.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the solvent peak or an internal standard (e.g., TMS).

Spectral Analysis: Analyze the processed spectra to assign the chemical shifts and

determine the coupling constants for each proton and carbon atom in the molecule.

Mass Spectrometry (MS)
General workflow for LC-MS analysis.

Sample Preparation: Prepare a dilute solution of (3S,5S)-Octahydrocurcumin in a high-

purity solvent compatible with mass spectrometry, such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography system

(LC-MS) for sample introduction.

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in both

positive and negative ion modes to generate molecular ions.

Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the

molecular ion. Perform tandem mass spectrometry (MS/MS) experiments by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation

patterns.

Data Analysis: Analyze the mass spectra to determine the elemental composition from the

accurate mass and to elucidate the structure based on the fragmentation pattern.
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Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by (3S,5S)-Octahydrocurcumin are a

subject of ongoing research, its parent compound, curcumin, is known to interact with

numerous cellular targets. The metabolism of curcumin to octahydrocurcumin is a key step in

its biological processing.
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Metabolic reduction pathway of curcumin.

This diagram illustrates the sequential reduction of curcumin to its various hydrogenated

metabolites, culminating in octahydrocurcumin. The biological activities of these metabolites

are an active area of investigation in drug development.
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To cite this document: BenchChem. [Spectroscopic Data of (3S,5S)-Octahydrocurcumin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623918#spectroscopic-data-for-3s-5s-
octahydrocurcumin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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